

1-(5-Bromoquinoxalin-6-yl)thiourea CAS 842138-74-3 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(5-Bromoquinoxalin-6-yl)thiourea

Cat. No.: B601905

[Get Quote](#)

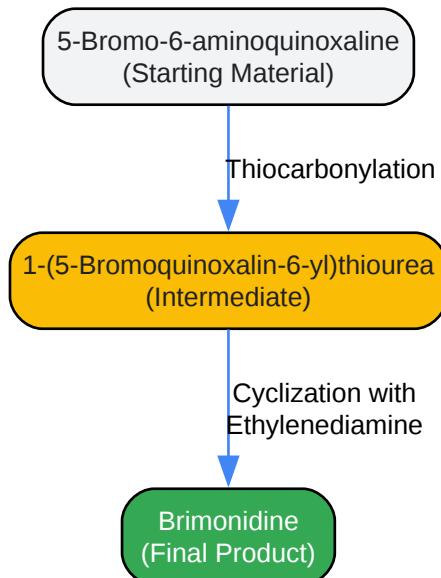
An In-depth Technical Guide to **1-(5-Bromoquinoxalin-6-yl)thiourea** (CAS 842138-74-3)

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methods related to **1-(5-Bromoquinoxalin-6-yl)thiourea**. The information is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

1-(5-Bromoquinoxalin-6-yl)thiourea is a heterocyclic organic compound. It is recognized as a key intermediate and impurity in the synthesis of Brimonidine, a medication used to treat glaucoma and ocular hypertension.^{[1][2]} Its identity as "Brimonidine Related Compound B" or "Brimonidine EP Impurity D" is noted in pharmacopoeial contexts.^{[2][3]}

Table 1: Physicochemical Data for **1-(5-Bromoquinoxalin-6-yl)thiourea**


Property	Value	Source
CAS Number	842138-74-3	[1] [4] [5] [6] [7]
Molecular Formula	C ₉ H ₇ BrN ₄ S	[1] [7]
Molecular Weight	283.15 g/mol	[1] [7]
Appearance	Pale Yellow or Off-White Solid	[7]
Melting Point	198-202 °C	[1]
Boiling Point (Predicted)	435.4 ± 55.0 °C	[1]
Solubility	Slightly soluble in acetone (heated), sparingly soluble in DMSO (heated), very slightly soluble in methanol (heated)	[1]
IUPAC Name	(5-bromoquinoxalin-6-yl)thiourea	
Synonyms	N-(5-Bromo-6-quinoxaliny)thiourea, Brimonidine EP Impurity D, Brimonidine Related Compound B	[1] [2] [6]

Synthesis and Logical Relationships

The primary role of **1-(5-Bromoquinoxalin-6-yl)thiourea** is as an intermediate in the synthesis of Brimonidine.[\[1\]](#) Its synthesis typically starts from 5-bromo-6-aminoquinoxaline.

A general synthetic pathway involves the reaction of 5-bromo-6-aminoquinoxaline with a thiocarbonylating agent. One documented method involves treating 6-amino-5-bromo quinoxaline with benzoyl chloride and ammonium thiocyanate to yield the target thiourea compound.

Below is a diagram illustrating the logical relationship of **1-(5-Bromoquinoxalin-6-yl)thiourea** as an intermediate in the synthesis of Brimonidine.

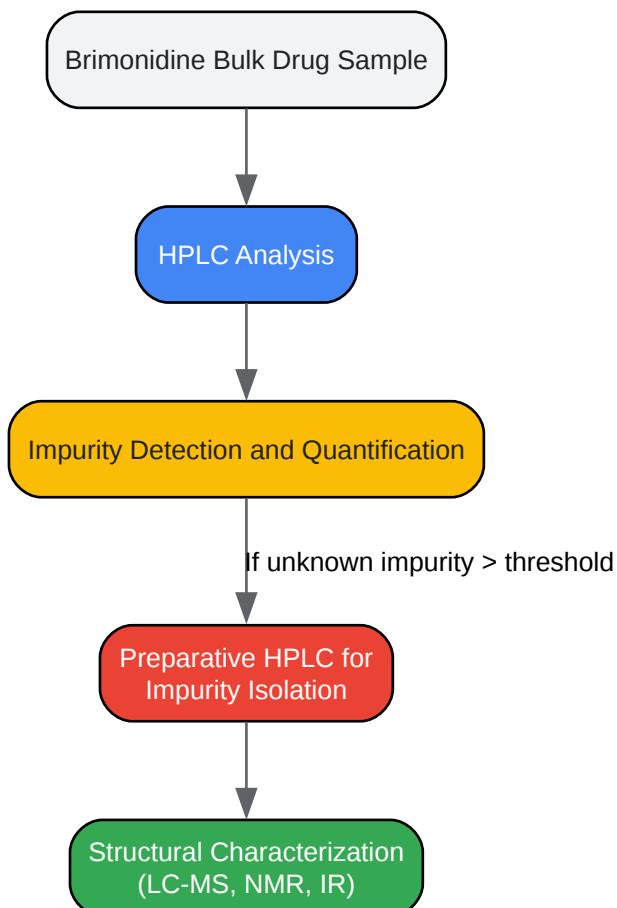
[Click to download full resolution via product page](#)

*Logical relationship of **1-(5-Bromoquinoxalin-6-yl)thiourea** in Brimonidine synthesis.*

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **1-(5-Bromoquinoxalin-6-yl)thiourea** are not extensively published in peer-reviewed literature, which is common for pharmaceutical intermediates. However, based on related syntheses, a general procedure can be outlined.

General Synthesis of **1-(5-Bromoquinoxalin-6-yl)thiourea**:


- Reactants: 5-Bromo-6-aminoquinoxaline is the key starting material.^[8] Thiophosgene or a combination of benzoyl chloride and ammonium thiocyanate can be used as the thiocarbonylating agent.
- Reaction Conditions: The reaction is typically carried out in an organic solvent. The specific temperature and reaction time would depend on the chosen reagents.
- Purification: The crude product would likely be purified by recrystallization from a suitable solvent or by column chromatography.

Analytical Characterization:

The identification and characterization of **1-(5-Bromoquinoxalin-6-yl)thiourea** and its related impurities are crucial for quality control in the manufacturing of Brimonidine. The following analytical techniques are typically employed:

- High-Performance Liquid Chromatography (HPLC): Used for the separation, identification, and quantification of the compound and its impurities.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the compound and its byproducts.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the chemical structure.
- Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

The workflow for the analysis of impurities in Brimonidine, including **1-(5-Bromoquinoxalin-6-yl)thiourea**, is depicted below.

[Click to download full resolution via product page](#)*General workflow for impurity analysis.*

Biological Activity

There is a lack of specific studies on the biological activity or toxicological profile of **1-(5-Bromoquinoxalin-6-yl)thiourea** itself. Research has primarily focused on its parent compound, Brimonidine.

For context, the quinoxaline and thiourea scaffolds, which form the core of this molecule, are known to be present in various biologically active compounds. Quinoxaline derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.^[2] Similarly, thiourea derivatives have shown diverse biological applications. It is important to note that this general information does not imply any specific biological activity for **1-(5-Bromoquinoxalin-6-yl)thiourea**, and dedicated studies would be required to assess its pharmacological profile.

Conclusion

1-(5-Bromoquinoxalin-6-yl)thiourea is a well-characterized compound primarily of interest as an intermediate and impurity in the synthesis of the pharmaceutical agent Brimonidine. Its physicochemical properties are documented, and its synthesis is understood within the context of Brimonidine production. While specific biological activity data for this compound is not available, its chemical properties and relationship to a widely used drug make it a relevant molecule for study in the fields of pharmaceutical chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromoquinazolin-6-ylthiourea | 842138-74-3 [chemicalbook.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. 5-Bromoquinazolin-6-ylthiourea | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
- 4. 1-(5-Bromoquinoxalin-6-YL)thiourea | C9H7BrN4S | CID 26966634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. derpharmacemica.com [derpharmacemica.com]
- 6. 1-(5-Bromoquinoxalin-6-yl)thiourea | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
- 7. wisdomchem.com [wisdomchem.com]
- 8. 5-Bromoquinoxalin-6-amine | C8H6BrN3 | CID 14928442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(5-Bromoquinoxalin-6-yl)thiourea CAS 842138-74-3 properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b601905#1-5-bromoquinoxalin-6-yl-thiourea-cas-842138-74-3-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com